Methyl octadecyl methylphosphonate
Description
Contextualization within Organophosphorus Chemistry and Long-Chain Phosphonates
Organophosphorus chemistry is the study of organic compounds containing carbon-phosphorus bonds. wikipedia.org These compounds are diverse, with phosphorus existing in various oxidation states, though phosphorus(V) compounds are most common. wikipedia.org Phosphonates, with the general formula RP(=O)(OR')₂, are a prominent class within this field. wikipedia.org They are noted for their high thermal stability and strong interaction with metal oxides. wikipedia.orgresearchgate.net
Long-chain alkylphosphonates, such as methyl octadecyl methylphosphonate (B1257008), are a subgroup distinguished by a lengthy alkyl chain (typically more than 10 carbon atoms). This structural feature is crucial for the formation of ordered, self-assembled monolayers (SAMs) on various substrates. researchgate.net The long van der Waals forces between the alkyl chains promote dense packing, leading to the formation of crystalline-like structures on surfaces like titanium dioxide (TiO₂) and zirconia (ZrO₂). researchgate.net Studies have shown that longer chains (C₁₆ to C₁₈) tend to form more ordered, higher-density layers compared to their shorter-chain counterparts (C₁₀ to C₁₃), which may form more liquid-like structures. researchgate.net
Historical Perspectives in Phosphonate (B1237965) Research and Structural Analogues
The foundations of organophosphorus chemistry were laid in the 19th century. One of the earliest related syntheses was of triethyl phosphate (B84403) in 1848. mdpi.com A pivotal moment in phosphonate synthesis was the development of the Michaelis–Arbuzov reaction, which remains a fundamental method for creating carbon-phosphorus bonds and is used to prepare phosphonate esters. wikipedia.org Early research into phosphonic acids, the precursors to phosphonate esters, dates back to the 1870s with the work of chemists like von Hofmann. mdpi.com
The study of long-chain phosphonates has evolved from this foundational work. While specific historical details on methyl octadecyl methylphosphonate are sparse, research into related compounds provides context. The synthesis of various long-chain alkylphosphonic acids and their esters has been a subject of investigation for improving yields and simplifying procedures, which often involved complex multi-stage processes. google.com
Structural analogues of this compound are numerous and have been synthesized for comparative studies, particularly in the field of surface modification. These analogues typically vary in the length of the primary alkyl chain or the nature of the ester group.
| Compound Name | Structural Difference from this compound | Area of Academic Interest |
|---|---|---|
| Dimethyl methylphosphonate | Features two methyl ester groups instead of one methyl and one hydrogen/metal salt. Lacks the long octadecyl chain. | Flame retardancy, chemical warfare agent simulant, organic synthesis. wikipedia.orgsigmaaldrich.comnih.gov |
| Diethyl methylphosphonate | Features two ethyl ester groups. Lacks the long octadecyl chain. | Organic synthesis, preparation of β-ketophosphonates. sigmaaldrich.com |
| Long-chain n-alkyl-H-phosphinic acids (C₄–C₁₈) | These are phosphinic acids, not phosphonate esters, but share the long alkyl chain feature. | Synthesis methodology, use of recyclable micellar catalysts. rsc.org |
| Amino-alkylphosphonic acids (various chain lengths) | Contain a terminal amino group on the alkyl chain. | Surface grafting on TiO₂, metal adsorption, understanding functional group interactions. nih.govacs.org |
Current Research Landscape and Emerging Academic Interests for this compound
Current academic interest in this compound and its long-chain analogues is heavily concentrated in materials science and surface engineering. The ability of these molecules to form robust, ordered self-assembled monolayers (SAMs) is a primary driver of research.
Key Research Areas:
Surface Modification: Long-chain phosphonates are used to modify the surfaces of metal oxides like TiO₂, ZrO₂, and alumina (B75360). These modifications can alter surface properties such as hydrophobicity, corrosion resistance, and biocompatibility. The phosphonate group acts as a strong anchor to the surface, while the long alkyl chain forms a densely packed, ordered outer layer. researchgate.net
Self-Assembly and Nanomaterials: The amphiphilic nature of these compounds allows for self-aggregation behavior in solutions, forming micelles or other supramolecular structures. researchgate.net This is relevant for creating polymerizable surfactants and for the stabilization of nanoparticles in emulsions, a concept known as Pickering emulsions. researchgate.net
Probing Molecular Interactions: Researchers use long-chain phosphonates as model systems to study fundamental intermolecular forces. The length of the alkyl chain directly influences the van der Waals interactions, which in turn dictates the packing density and ordering of the monolayer. researchgate.net Spectroscopic techniques are employed to investigate how these organized structures are affected by co-adsorbing other molecules.
Properties
CAS No. |
820260-96-6 |
|---|---|
Molecular Formula |
C20H43O3P |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-[methoxy(methyl)phosphoryl]oxyoctadecane |
InChI |
InChI=1S/C20H43O3P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-24(3,21)22-2/h4-20H2,1-3H3 |
InChI Key |
OISSAWQSLKFJOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)(C)OC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Advanced Synthetic Approaches to Methyl Octadecyl Methylphosphonate (B1257008)
Modern synthetic chemistry offers several sophisticated routes to access asymmetrically substituted phosphonates, moving beyond traditional methods to provide higher yields, greater selectivity, and milder reaction conditions.
Direct esterification of methylphosphonic acid and subsequent transesterification of the resulting diester are fundamental approaches to synthesizing mixed phosphonate (B1237965) esters. The selective formation of mono- and diesters can be complex, but recent methodologies have introduced effective controls. mdpi.comnih.gov
One advanced strategy involves the use of alkyl orthoesters as alkoxy group donors. mdpi.com For the synthesis of a mixed ester like methyl octadecyl methylphosphonate, a stepwise approach would be employed. First, methylphosphonic acid could be reacted with an excess of triethyl orthoacetate at a controlled temperature (e.g., 30 °C) to selectively form the monoethyl ester. nih.gov Subsequently, this monoester could be reacted with octadecanol under different conditions to yield the final mixed ester. A critical finding is the significant effect of temperature on the reaction's outcome; lower temperatures favor mono-esterification, while higher temperatures (e.g., 90 °C) drive the reaction towards the formation of diesters. mdpi.comnih.gov
Transesterification offers an alternative pathway. One could begin with a symmetrical dialkyl phosphonate, such as dimethyl methylphosphonate, and selectively exchange one of the methyl ester groups with the long-chain octadecyl group. Microwave-assisted transesterification has been shown to be an effective method for preparing various phosphonate esters, often providing a more productive route after optimization of temperature and flow rate in continuous systems. nih.gov The challenge in this approach is achieving regioselectivity, as the two methyl ester groups are chemically equivalent. However, by carefully controlling stoichiometry and reaction conditions, it is possible to favor the monosubstituted product. Novel methods employing phosphonylaminium salts have also been developed to synthesize mixed n-alkylphosphonate diesters from symmetrical starting materials without needing complex reagents or deprotonation of the alcohol nucleophile. mdpi.com
Table 1: Comparison of Esterification Conditions for Selectivity
| Parameter | Condition for Mono-esterification | Condition for Di-esterification | Reference |
|---|---|---|---|
| Temperature | Low (e.g., 30-40 °C) | High (e.g., > 90 °C) | mdpi.comnih.gov |
| Reagent (Orthoester) | Limited Equivalence | Large Excess | mdpi.com |
| Primary Product | scienceMonoester | scienceDiester | nih.gov |
The Michaelis-Arbuzov reaction is a cornerstone of phosphonate synthesis, traditionally involving the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate. organic-chemistry.orgwikipedia.orgrsc.org To synthesize a long-chain phosphonate, this reaction can be adapted by using a long-chain alkyl halide. For example, reacting trimethyl phosphite with 1-bromooctadecane (B154017) would introduce the octadecyl group directly onto the phosphorus atom, forming dimethyl octadecylphosphonate. While this does not directly yield the target mixed ester, the product serves as a key intermediate that can undergo selective demethylation followed by re-esterification, or selective transesterification as previously described.
A more innovative adaptation involves using an ionic liquid as both the solvent and reactant. Research has shown that long-chain alkyl halides, such as 1-iodododecane (B1195088) and 1-bromooctane, can react with an ionic liquid like [EMIM] methyl methylphosphonate. nih.govnih.gov This SN2 reaction results in the formation of the desired mixed long-chain methylphosphonate ester, which can be extracted from the reaction mixture. nih.gov Applying this method with an 18-carbon alkyl halide (e.g., 1-bromooctadecane) would provide a direct route to this compound. For instance, the synthesis of dodecyl methyl methylphosphonate was achieved in 92% yield by reacting 1-iodododecane with the phosphonate ionic liquid at 75 °C for 36 hours. nih.gov
Recent advancements in phosphorylation chemistry provide highly chemoselective and mild alternatives for synthesizing phosphonate esters. One such method employs a P(V)-based Ψ-reagent, which facilitates the stepwise addition of two different alcohols to form a phosphate (B84403) linkage. acs.org This principle can be adapted for phosphonates. An alcohol is first "loaded" onto the reagent, followed by the addition of water to generate a monoalkyl phosphonate, which can then be esterified with a second, different alcohol. acs.org This approach offers high functional group tolerance, proceeding under mild conditions and avoiding the harsh reagents often required in classical methods. acs.org
Another catalytic approach uses phosphoenolpyruvic acid monopotassium salt (PEP-K) as a phosphoryl donor and tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) as a catalyst. nih.govnih.gov This system enables the direct phosphorylation of a wide range of alcohols with high chemoselectivity and is applicable to complex molecules, including unprotected peptides. nih.govnih.gov Such a method could be envisioned for a two-step, one-pot synthesis of this compound by sequential addition of methanol (B129727) and octadecanol to a suitable methylphosphonic acid precursor.
Direct alkylation of H-phosphinate esters under basic conditions using reagents like lithium hexamethyldisilazide (LiHMDS) has also been established as a general procedure. nih.gov This allows for the introduction of various alkyl groups onto the phosphorus center, providing a versatile route to phosphinate precursors which can then be further functionalized. nih.gov
Mechanistic Studies of this compound Formation and Transformation
Understanding the mechanisms, kinetics, and thermodynamics of the synthetic reactions is crucial for optimizing reaction conditions and maximizing the yield of the desired product.
The Michaelis-Arbuzov reaction proceeds through a two-step mechanism. organic-chemistry.org The first step is a bimolecular nucleophilic substitution (SN2) where the nucleophilic phosphorus atom of the phosphite attacks the electrophilic carbon of the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.orgorganic-chemistry.org The second step involves the attack of the displaced halide anion on one of the alkoxy carbons of the phosphonium salt, also via an SN2 mechanism, to yield the final phosphonate ester and a new alkyl halide. wikipedia.org
Thermodynamics: The reaction is generally considered irreversible and is driven by the high thermodynamic stability of the resulting phosphoryl (P=O) bond compared to the P-O single bonds in the starting phosphite. Theoretical studies of similar phosphonate formation reactions confirm that the initial nucleophilic attack is typically the rate-determining step. acs.org
Esterification and transesterification reactions are fundamentally equilibrium processes. The position of the equilibrium is governed by Le Chatelier's principle. To drive the reaction toward the desired product, one of the byproducts (e.g., water in direct esterification, or a volatile alcohol in transesterification) is typically removed. mdpi.com The thermodynamics of phosphate ester hydrolysis show that the process is influenced by the nature of the ester groups. nih.gov While specific data for this compound is not available, the general principles suggest that forming the mixed ester is a thermodynamically controlled process where selectivity can be achieved by manipulating reactant concentrations and temperature. nih.gov
Catalysis plays a pivotal role in modern phosphonate synthesis, enabling reactions under milder conditions, increasing yields, and controlling selectivity.
In the Michaelis-Arbuzov reaction, Lewis acids have emerged as effective catalysts. nih.govresearchgate.net Catalysts such as indium(III) bromide (InBr₃), zinc bromide (ZnBr₂), and cerium(III) chloride (CeCl₃·7H₂O) on a silica (B1680970) gel support can mediate the reaction at room temperature, a significant improvement over the high temperatures of the uncatalyzed process. nih.govrsc.org Lewis acids activate the alkyl halide, making it more electrophilic and accelerating the initial SN2 attack. Interestingly, in the presence of a Lewis acid like ZnBr₂, the mechanism of the second dealkylation step can shift from SN2 to a unimolecular (SN1) pathway. organic-chemistry.org
Table 2: Catalysts for Advanced Phosphonate Synthesis
| Reaction Type | Catalyst Example(s) | Effect | Reference |
|---|---|---|---|
| mediationMichaelis-Arbuzov | InBr₃, ZnBr₂, CeCl₃·7H₂O-SiO₂ | Enables reaction at room temperature; increases rate. | nih.govresearchgate.netrsc.org |
| biotechDirect Phosphorylation | Tetrabutylammonium hydrogen sulfate (TBAHS) | Catalyzes direct, chemoselective phosphorylation of alcohols. | nih.govnih.gov |
| swap_horizTransesterification | Microwave Irradiation, Ionic Liquids | Increases reaction rate and efficiency. | nih.gov |
| mediationMichaelis-Arbuzov | Nano silica-supported BF₃ | Catalyzes coupling reactions under green chemistry principles. | acs.org |
For esterification and transesterification reactions, catalysis is essential for achieving regioselectivity in the synthesis of unsymmetrical esters. While traditional acid or base catalysis can be used, modern methods offer more control. For instance, rhodium-catalyzed hydroboration of allylic phosphonates uses a directing-group strategy to achieve high enantioselectivity, demonstrating how catalysts can read subtle differences in a molecule to direct a reaction to a specific site. In the synthesis of mixed esters, a catalyst can help differentiate between two similar functional groups or activate one alcohol over another, thereby improving the yield and purity of the target this compound.
Stereochemical Aspects and Chirality in Phosphonate Ester Formation
The synthesis of phosphonate esters, such as this compound, introduces significant stereochemical considerations, particularly concerning the phosphorus atom itself. When the phosphorus center is bonded to four different substituents, it becomes a chiral center, leading to the existence of enantiomers. In the case of this compound, the phosphorus atom is bonded to a methyl group, a methoxy (B1213986) group, an octadecyloxy group, and is double-bonded to an oxygen atom. This arrangement makes the phosphorus atom a stereogenic center, often referred to as a P-chiral center. The control of the absolute stereochemistry at this center is a critical aspect of modern organophosphorus chemistry, driven by the fact that different enantiomers of a chiral compound can exhibit distinct biological activities and properties.
Several strategies have been developed to achieve stereocontrol in the formation of phosphonate esters. These methods can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled syntheses.
A foundational approach to creating P-stereogenic compounds is the use of chiral starting materials or auxiliaries. For instance, H-phosphinates can serve as precursors to P-stereogenic phosphonates. nih.gov The construction of enantiopure H-phosphinate substrates, however, often requires multiple synthetic steps. nih.gov A well-established method is the Atherton–Todd reaction, which involves the dehydrogenative coupling of H-phosphinates with alcohols. This reaction is known to proceed with a high degree of stereospecificity, allowing the configuration of the phosphorus center in the H-phosphinate to be transferred to the resulting phosphonate product. nih.gov
Another powerful technique is the Mitsunobu reaction, which facilitates the condensation of an acidic reagent, like a monomethyl phosphonate, with primary or secondary alcohols. google.com A key feature of this reaction is the inversion of stereochemistry at the carbon atom of the alcohol that is bonded to the hydroxyl group. google.com Therefore, if a chiral alcohol with a specific configuration (e.g., R) is used, the resulting phosphonate ester will have the opposite configuration (S) at that corresponding carbon. google.com This predictable stereochemical outcome makes the Mitsunobu reaction a valuable tool for synthesizing specific stereoisomers of complex phosphonates.
The use of chiral auxiliaries attached to the phosphorus atom is a widely employed strategy. Chiral alcohols such as TADDOL ((4R,5R)-2,2-dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol) and BINOL ((R)- or (S)-1,1'-bi-2-naphthol) can be used to prepare chiral H-phosphonates. rsc.org These reagents undergo diastereoselective reactions with various electrophiles. For example, the diastereoselective hydrophosphonylation of aldehydes using a TADDOL-derived H-phosphonate has been demonstrated to be highly effective, with the choice of base and reaction temperature having a crucial impact on the diastereoselectivity. rsc.org After the desired C-P bond is formed, the chiral auxiliary is cleaved to yield the enantiomerically enriched phosphonate product. rsc.org
The following table summarizes the diastereoselectivity achieved in the phospha-Michael addition of a TADDOL-derived H-phosphonate to α,β-unsaturated compounds, showcasing the effectiveness of this chiral auxiliary approach.
Table 1: Diastereoselective Phospha-Michael Addition using (R,R)-TADDOL H-phosphonate This table presents data on the diastereoselective addition of (R,R)-TADDOL H-phosphonate to various α,β-unsaturated malonates, highlighting the yield and diastereomeric excess (de) achieved under heterogeneous conditions with Fe₂O₃/KOH as a solid base. Data sourced from Enders et al. as cited in rsc.org.
| Substrate (α,β-unsaturated malonate) | Yield (%) | Diastereomeric Excess (de %) | Configuration at new stereocenter |
|---|---|---|---|
| (E)-diethyl 2-(benzylidene)malonate | 75 | >99 | S |
| (E)-diethyl 2-(4-nitrobenzylidene)malonate | 72 | >99 | S |
| (E)-diethyl 2-(4-methoxybenzylidene)malonate | 64 | >99 | S |
| (E)-diethyl 2-(furan-2-ylmethylene)malonate | 68 | >99 | S |
More recently, catalytic asymmetric synthesis has emerged as the most efficient and atom-economical method for preparing chiral phosphonates. nih.govmdpi.com This involves the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Both metal complexes and organocatalysts have been successfully applied. mdpi.comresearchgate.net For example, the enantioselective phospha-aldol reaction (also known as the Abramov reaction) can be catalyzed by chiral Brønsted or Lewis acids to produce optically active α-hydroxyphosphonates. mdpi.com Similarly, the asymmetric phospha-Michael reaction, which involves the addition of phosphorus nucleophiles to activated alkenes, can be catalyzed by chiral bases or acids to afford products with high enantioselectivity. mdpi.comresearchgate.net
Dynamic kinetic resolution (DKR) represents an advanced catalytic approach. nih.gov In a DKR process, a racemic starting material, such as an H-phosphinate, is coupled with a nucleophile (e.g., an alcohol) in the presence of a chiral catalyst. The catalyst promotes the rapid racemization of the starting material while selectively catalyzing the reaction of only one enantiomer, theoretically allowing for a 100% yield of a single product enantiomer. nih.gov Chiral nucleophilic catalysts have been successfully employed in the DKR of racemic H-phosphinates under halogenating conditions to produce chiral phosphonate products with modest to good enantioselectivity. nih.gov
The table below provides examples of chiral catalytic systems used in the synthesis of chiral phosphonates, indicating the type of reaction and the enantiomeric excess (ee) achieved.
Table 2: Examples of Catalytic Asymmetric Synthesis of Chiral Phosphonates This table illustrates various chiral catalytic systems and their effectiveness in promoting asymmetric phosphonate synthesis. The data highlights the reaction type, the nature of the chiral catalyst, and the resulting enantiomeric excess (ee) for the products. Data sourced from nih.govmdpi.com.
| Reaction Type | Catalyst System | Reactants | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Phospha-Aldol | Chiral Disulfonimide | Aldehydes + Dialkyl Phosphites | up to >99 |
| Phospha-Mannich | Chiral Brønsted Acid | Achiral Imines + Dialkyl Phosphites | up to 90.6 |
| Phospha-Michael | Quinine-derived Thiourea | α,β-Unsaturated Compounds + H-phosphonates | up to 99 |
| Dynamic Kinetic Resolution (Atherton-Todd type) | Chiral Nucleophilic Catalyst | Racemic H-phosphinate + Phenol | up to 62 |
Spectroscopic and Analytical Characterization Techniques
Advanced Spectroscopic Methods for Structural Elucidation of Methyl Octadecyl Methylphosphonate (B1257008)
Spectroscopic methods are indispensable for probing the molecular structure of Methyl octadecyl methylphosphonate, offering insights into the phosphorus environment, molecular mass, and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organophosphorus compounds. ³¹P NMR, in particular, is highly specific for observing the phosphorus nucleus and is exceptionally informative for characterizing methylphosphonates.
Detailed Research Findings: The ³¹P NMR spectrum of a methylphosphonate diester like this compound is expected to exhibit a single resonance, confirming the presence of a single phosphorus environment. The chemical shift (δ) is highly indicative of the structure. For dialkyl methylphosphonates, these shifts typically appear in a characteristic range. For instance, the simpler analog, dimethyl methylphosphonate, shows a chemical shift of approximately +32.5 ppm relative to an 85% H₃PO₄ standard. The long octadecyl chain is expected to have a minor effect on the ³¹P chemical shift compared to the methyl ester. The precise chemical shift provides crucial information about the oxidation state and bonding environment of the phosphorus atom.
| Parameter | Expected Observation for this compound |
| Nucleus | ³¹P |
| Expected Chemical Shift (δ) | ~ +30 to +35 ppm (relative to 85% H₃PO₄) |
| Multiplicity | Singlet (proton-decoupled) |
| Significance | Confirms the methylphosphonate diester structure. |
Table 1: Expected ³¹P NMR Spectroscopic Data
Proton (¹H) and Carbon-¹³ (¹³C) NMR would further complement the analysis by providing detailed information on the methyl and octadecyl groups attached to the phosphorus atom and the ester oxygen.
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. When coupled with chromatographic separation, it provides unparalleled sensitivity and specificity for identifying compounds like this compound.
Detailed Research Findings: In mass spectrometry, this compound (Molecular Weight: 348.5 g/mol ) would undergo specific fragmentation patterns under electron ionization (EI) or chemical ionization (CI). Tandem mass spectrometry (MS/MS) is particularly useful for the structural confirmation of phosphonates by analyzing the fragmentation of a selected precursor ion. zldm.ru The fragmentation of alkyl methylphosphonates is well-documented and typically involves cleavage at the P-O, O-C, and C-P bonds. zldm.ru
Key fragmentation pathways would include the loss of the methoxy (B1213986) group (-OCH₃), the octadecyl group (-C₁₈H₃₇), or the octadeoxy group (-OC₁₈H₃₇). The presence of a prominent ion at m/z 97, corresponding to the [CH₃P(O)(OH)]⁺ fragment, is a strong indicator of the methylphosphonate core.
| Precursor Ion (M⁺) | Expected Fragment Ion (m/z) | Identity of Fragment |
| 348.5 | 317.5 | [M - OCH₃]⁺ |
| 348.5 | 253.5 | [M - C₁₈H₃₇]⁺ |
| 348.5 | 97.0 | [CH₃P(O)(OH)]⁺ |
| 348.5 | 79.0 | [CH₃PO₂]⁺ |
Table 2: Predicted Key Mass Spectrometry Fragments
Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of chemical bonds within a molecule. These methods are excellent for identifying functional groups.
Detailed Research Findings: The vibrational spectra of this compound are dominated by features characteristic of the phosphonate (B1237965) group and the long alkyl chain. A strong absorption band in the IR spectrum is expected for the phosphoryl (P=O) stretch, which is a hallmark of phosphonates. The P-O-C and C-P stretching vibrations also give rise to distinct bands. Raman spectroscopy, being particularly sensitive to symmetric vibrations, is effective for analyzing the P-CH₃ symmetric stretch. dtic.milresearchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Intensity |
| C-H Stretch (alkyl) | 2850 - 2960 | IR, Raman | Strong |
| P=O Stretch | 1240 - 1270 | IR | Strong |
| P-O-C Stretch | 1020 - 1050 | IR | Strong |
| C-P Stretch | 720 - 760 | Raman | Strong |
Table 3: Characteristic Vibrational Frequencies
The combination of IR and Raman provides a comprehensive fingerprint of the molecule, allowing for its unambiguous identification and characterization of its key structural features. dtic.milresearchgate.net
Chromatographic Separation and Detection Methodologies
Chromatographic techniques are essential for isolating this compound from complex sample matrices prior to its detection and quantification.
Gas chromatography is a primary technique for the analysis of volatile and thermally stable compounds. Due to its long alkyl chain, this compound is expected to be a high-boiling point compound, requiring appropriate GC conditions for analysis.
Detailed Research Findings: The analysis of long-chain alkyl compounds by GC is well-established. nih.govnih.gov For a compound like this compound, a high-temperature capillary column with a stable stationary phase would be necessary. The key to sensitive and selective detection lies in the choice of detector.
Flame Photometric Detector (FPD): The FPD is highly selective for phosphorus-containing compounds, making it an ideal choice. It operates by detecting the chemiluminescence of phosphorus species in a hydrogen-rich flame.
Nitrogen-Phosphorus Detector (NPD): The NPD, also known as a thermionic specific detector (TSD), offers even greater sensitivity for phosphorus compounds than the FPD. It provides a highly specific response, minimizing interference from other non-phosphorus compounds in the sample.
The retention time of the compound on a given GC column is a characteristic property that aids in its identification.
Liquid chromatography is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability.
Detailed Research Findings: For a molecule with the dual characteristics of a polar phosphonate head and a long non-polar alkyl tail, several LC modes could be applicable.
Reversed-Phase Liquid Chromatography (RPLC): This is the most common LC mode, where separation is based on hydrophobicity. This compound would be very strongly retained on a C18 column due to its long octadecyl chain, allowing for effective separation from more polar substances. core.ac.uk
Hydrophilic Interaction Liquid Chromatography (HILIC): While typically used for highly polar compounds, HILIC can be employed for the separation of polar analytes from complex non-polar matrices. nih.govnih.govchromatographyonline.com In the context of analyzing degradation products or related polar precursors of this compound, HILIC-MS/MS would be a powerful tool. nih.gov The technique separates compounds based on their partitioning into a water-enriched layer on the surface of a polar stationary phase. nih.govchromatographyonline.com
Coupling LC with tandem mass spectrometry (LC-MS/MS) provides the highest degree of certainty for identification and quantification, even at trace levels. zldm.runih.govnih.gov
Hyphenated Techniques for Enhanced Sensitivity and Specificity
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of this compound and related compounds. These approaches provide the high resolution needed to separate the analyte from matrix interferences and the sensitivity required for trace-level detection.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound, often following a derivatization step to increase volatility. youtube.comnih.govumn.edu The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural information for identification. brjac.com.br For instance, the analysis of various organophosphorus compounds, including phosphonic acids, has been successfully carried out using GC-MS after methylation. osti.gov The use of a split/splitless injector coupled to a mass detector is common in such analyses. osti.gov Portable GC-MS systems have also been developed, allowing for on-site analysis of toxic compounds in environmental samples. brjac.com.br The inertness of the ODS column used in GC-MS can influence not only the peak shape but also the detection sensitivity and durability of the analysis. sepscience.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing less volatile and more polar compounds. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) has been optimized for the simultaneous extraction and determination of various alkyl methylphosphonic acid esters and methylphosphonic acid in soil samples. zldm.ru This method allows for the separation of components using reverse-phase chromatography. zldm.ru LC-MS/MS, a tandem mass spectrometry approach, offers enhanced specificity and is used for the characterization of methylated positional isomers of various compounds. researchgate.net The coupling of hydrophilic interaction liquid chromatography (HILIC) with tandem mass spectrometry (HILIC-LC-MS/MS) has been developed for the simultaneous determination of multiple metabolites in human plasma. researchgate.net However, biological matrices like plasma contain high amounts of phospholipids (B1166683) that can interfere with the analysis and require appropriate sample preparation to avoid ionization suppression. merckmillipore.com
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive technique for elemental analysis. nih.gov It uses a high-temperature plasma to ionize the sample, followed by mass spectrometric detection of the ions. nih.gov While ICP-MS is primarily used for trace elemental analysis, it can be hyphenated with separation techniques like ion chromatography (IC) for the speciation of elements. springernature.com For instance, an IC-ICP-MS method has been developed for the sensitive and reliable determination of phosphonate in complex matrices. ives-openscience.eulabrulez.com This technique is capable of both species-specific detection and total phosphorus balance evaluation. labrulez.com However, the determination of phosphorus by ICP-MS can be complicated by spectral interference from polyatomic ions, which may require the use of a dynamic reaction cell to mitigate. researchgate.net
Emerging Analytical Techniques for Trace-Level Phosphonate Detection
Recent advancements in analytical instrumentation have led to the development of novel techniques that offer rapid, sensitive, and field-deployable analysis of phosphonates and other organophosphorus compounds.
Ion Mobility Spectrometry (IMS)
Ion Mobility Spectrometry (IMS) is a rapid and sensitive technique that separates ions in the gas phase based on their size, shape, and charge. bham.ac.ukresearchgate.net It has been increasingly used for the detection of organophosphorus compounds due to its high sensitivity, fast analysis time, and portability. nih.gov In IMS, gas-phase ions are created and introduced into a drift tube where they are separated based on their different velocities through a drift gas under the influence of an electric field. acs.org
The coupling of IMS with mass spectrometry (IM-MS) provides a second dimension of separation, enhancing analytical performance by separating isomers and conformers with the same molecular mass. acs.org While conventional IMS can sometimes struggle with resolving co-existing organophosphorus compounds with similar mobilities, the use of multiple reactant ions can improve selectivity. nih.gov
Ambient Ionization Mass Spectrometry (e.g., Paper Spray-MS)
Ambient ionization mass spectrometry techniques allow for the direct analysis of samples in their native state with minimal or no sample preparation. researchgate.netrsc.orgscispace.com These methods are advantageous for rapid screening and in-situ analysis. rsc.org
Paper Spray-Mass Spectrometry (PS-MS): PS-MS is a simple, cost-effective ambient ionization technique where a sample is applied to a paper substrate, a solvent is added, and a high voltage is applied to generate ions for mass spectrometric analysis. nih.govwikipedia.org This method has shown significant potential for the rapid and quantitative analysis of a wide range of molecules in complex biological fluids. nih.govacs.org The performance of PS-MS can be influenced by factors such as the choice of solvent and the type of paper substrate. nih.gov Reactive paper spray mass spectrometry is an advancement where chemical reactions are performed directly on the paper substrate to derivatize target analytes, thereby improving their elution and ionization efficiency. nih.gov
Derivatization Strategies for Enhanced Detectability and Chromatographic Performance
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For organophosphorus compounds like this compound, derivatization can enhance volatility for GC analysis or improve ionization efficiency for LC-MS analysis. nih.govmdpi.com
For GC-MS Analysis: Silylation is a common derivatization technique for compounds with active hydrogen atoms, such as those found in organic acids. youtube.com Reagents like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) are used to replace active hydrogens with trimethylsilyl (B98337) groups, thereby increasing the volatility of the analyte. youtube.com Another approach involves methylation using reagents like trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) or trimethyloxonium (B1219515) tetrafluoroborate, which convert phosphonic acids into their more volatile methyl esters. osti.govnih.gov An automated online derivatization method using TMSH has been developed to improve throughput and reproducibility in GC-MS analysis of fatty acids. nih.gov
For LC-MS Analysis: Cationic derivatization has been shown to significantly enhance the signal intensity and sensitivity of organophosphorus acids in LC-ESI-MS/MS. nih.gov For example, using a reagent like N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) can increase the limits of identification by one to over two orders of magnitude. nih.gov This strategy is beneficial for screening and identifying both target and unknown organophosphorus acids. nih.gov Similarly, derivatizing phenolic degradation products of organophosphorus pesticides can significantly improve their detection sensitivity in LC-ESI-MS/MS, allowing for determination at very low concentrations. mdpi.com On-tissue chemical derivatization methods are also being developed to enhance the detection sensitivity of specific analytes in mass spectrometry imaging. mdpi.com
Table of Research Findings on Analytical Techniques
| Analytical Technique | Analyte Type | Key Findings & Advantages | Reference(s) |
| GC-MS | Volatile/Semi-volatile Organophosphorus Compounds | Provides structural information; derivatization enhances volatility. | youtube.combrjac.com.brosti.gov |
| LC-MS/MS | Polar & Non-volatile Compounds | High specificity and sensitivity for complex matrices. | zldm.ruresearchgate.netresearchgate.net |
| IC-ICP-MS | Elemental Phosphorus/Phosphonates | High sensitivity for elemental analysis and speciation. | ives-openscience.eulabrulez.com |
| IMS | Organophosphorus Compounds | Rapid, portable, and sensitive detection. | nih.govacs.org |
| Paper Spray-MS | Various Analytes in Complex Fluids | Minimal sample preparation, rapid analysis. | nih.govacs.orgnih.gov |
| Derivatization (GC) | Compounds with Active Hydrogens | Increases volatility and improves chromatographic separation. | youtube.comosti.govnih.gov |
| Derivatization (LC) | Organophosphorus Acids/Phenols | Enhances ionization efficiency and detection sensitivity. | nih.govmdpi.com |
Chemical Reactivity and Mechanistic Degradation Studies
Thermal and Oxidative Decomposition Mechanisms of Methyl Octadecyl Methylphosphonate (B1257008)
Thermal and oxidative decomposition pathways are critical in understanding the environmental fate and potential remediation strategies for organophosphonates. These processes often involve high temperatures and reactive surfaces that facilitate the breakdown of the molecule. Metal oxides, in particular, have been shown to be effective catalysts for the decomposition of organophosphonates like dimethyl methylphosphonate (DMMP), a structural analog of methyl octadecyl methylphosphonate. mdpi.commdpi.com The decomposition on these surfaces typically yields products such as methanol (B129727), dimethyl ether, and methylphosphonic acid, with further oxidation on variable-valence metal oxides leading to carbon oxides and phosphate (B84403) species. mdpi.comsemanticscholar.org
The cleavage of bonds within organophosphonates is a pivotal step in their degradation. The two primary sites for cleavage are the P-O-C ester linkage and the more robust P-C bond.
P-O-C Bond Cleavage : This is the more common initial step in the decomposition of phosphonate (B1237965) esters on metal oxide surfaces. For instance, the decomposition of DMMP on surfaces like Al2O3, CeO2, and TiO2 proceeds via the scission of the P-OCH3 bond. researchgate.netnih.gov This cleavage results in a surface-bound methyl methylphosphonate (MMP) species and a methoxy (B1213986) group. researchgate.net
P-C Bond Cleavage : The direct cleavage of the P-C bond is energetically more demanding and less common than P-O-C scission under simple thermal or hydrolytic conditions. msu.ru However, theoretical studies using density functional theory (DFT) have shown that the feasibility of P-C bond cleavage can be significantly influenced by the substituents on the phosphonate molecule. For example, the presence of electron-withdrawing groups, such as chlorine atoms on the methyl group, can stabilize the transition states and intermediates that facilitate P-C bond dissociation. nih.gov While unsubstituted methylphosphonates predominantly undergo P-O bond cleavage, highly substituted analogs can favor P-C scission. nih.gov Specific catalytic systems, particularly enzymatic ones, are highly effective at breaking this stable bond. rsc.org
Metal oxide surfaces play a crucial role in the catalytic decomposition of organophosphonates. Their surface properties, including the presence of Lewis acid sites, defect sites, and redox capabilities, significantly influence adsorption and subsequent reaction pathways.
The interaction typically begins with the adsorption of the phosphonate molecule onto the metal oxide surface, primarily through the phosphoryl (P=O) group. mdpi.com Bimetallic oxide systems, such as CuO/CeO2, have demonstrated enhanced catalytic activity compared to single metal oxides. mdpi.comsemanticscholar.org The synergy between the two metals can promote electron transfer and improve oxygen mobility, facilitating more complete oxidation of the phosphonate. mdpi.comsemanticscholar.org
Studies on various metal oxides have revealed different efficiencies and reaction products. For example, co-impregnated cerium and iron oxides on an alumina (B75360) support have been shown to be significantly more reactive for DMMP decomposition at room temperature than the individual oxides or alumina alone. researchgate.net The presence of metal ions like Ca(II) and Zn(II) in solution can also dramatically increase the adsorption of phosphonates onto oxide surfaces like goethite, likely through the formation of ternary surface complexes. amazonaws.comcapes.gov.br
| Metal Oxide System | Key Findings on Phosphonate Interaction | Reference |
|---|---|---|
| CuO/CeO2 | Demonstrates strong bimetallic synergism, enhancing catalytic oxidative decomposition. Promotes electron transfer between Cu and Ce, leading to more efficient oxidation. | mdpi.comsemanticscholar.org |
| CeO2-Fe2O3/Al2O3 | Co-impregnated oxides are significantly more reactive for decomposition at room temperature than single oxides, attributed to an increase in active defect sites. | researchgate.net |
| TiO2 (with Cu clusters) | The presence of copper clusters markedly increases the exothermicity of P-O, O-C, and P-C bond cleavages, indicating enhanced reactivity. | nih.gov |
| Goethite (α-FeOOH) | Adsorption is strongly influenced by pH and the presence of metal ions like Ca2+ and Zn2+, which can significantly increase surface coverage. | amazonaws.comcapes.gov.br |
| Al-Ti Bimetal Oxide | Shows high sorption capacity for phosphate, a final degradation product, suggesting its utility in capturing breakdown species. The performance is dependent on the Al/Ti molar ratio. | mdpi.com |
During the thermal and oxidative degradation of this compound, several key intermediates are formed. The initial cleavage of a P-O-C bond leads to the formation of a surface-bound phosphonate species. In studies with DMMP, this intermediate is identified as methyl methylphosphonate (MMP). researchgate.net
Further reaction steps involve the other P-O-C bond and the more resistant P-C bond. On reactive metal oxide surfaces, these intermediates can be further oxidized. Analysis of catalyst surfaces after reaction often reveals the presence of methylphosphonate species and inorganic phosphate (PO4³⁻), indicating the progressive breakdown of the molecule. mdpi.com The ultimate decomposition products on efficient oxidative catalysts are carbon dioxide, water, and phosphorus oxides. semanticscholar.org
Hydrolytic Degradation Pathways
Hydrolysis represents a fundamental degradation pathway for this compound in aqueous environments. This process can be influenced by environmental factors such as pH and can be significantly accelerated by the presence of specific enzymes.
The hydrolysis of phosphonate esters is subject to both acid and base catalysis. mdpi.com The rate of hydrolysis is generally influenced by the pH of the solution. mdpi.com
Acidic Hydrolysis : Under acidic conditions, the reaction can be facilitated by the protonation of the phosphoryl oxygen, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water.
Alkaline Hydrolysis : In basic solutions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the phosphorus center. This typically leads to the cleavage of the P-O-C ester bond. mdpi.com The rate of alkaline hydrolysis generally increases with the concentration of hydroxide ions. mdpi.com
The reactivity in hydrolysis is also affected by the nature of the ester group. Generally, aryl esters are more readily hydrolyzed than their aliphatic counterparts. mdpi.com For this compound, hydrolysis would cleave the P-O-octadecyl bond, yielding methylphosphonic acid and octadecanol.
| Condition | General Mechanism | Expected Products for this compound | Reference |
|---|---|---|---|
| Acidic (Low pH) | Protonation of P=O group, followed by nucleophilic attack of H2O on the phosphorus atom, leading to P-O-C bond cleavage. | Methylphosphonic acid and Octadecanol | mdpi.com |
| Neutral (pH ≈ 7) | Slow hydrolysis, as water is a weaker nucleophile. | Methylphosphonic acid and Octadecanol | msu.ru |
| Alkaline (High pH) | Nucleophilic attack of OH- on the phosphorus atom, causing P-O-C bond cleavage. The rate increases with OH- concentration. | Methylphosphonate salt and Octadecanol | mdpi.com |
While chemical hydrolysis primarily cleaves the P-O-C bond, the C-P bond is exceptionally stable and resistant. msu.ru However, many microorganisms have evolved sophisticated enzymatic machinery to break this bond, allowing them to utilize phosphonates as a phosphorus source. msu.runih.gov
The most studied enzymatic pathway for cleaving non-activated C-P bonds is the C-P lyase pathway, found in many bacteria like Escherichia coli. msu.runih.gov This is a complex, multi-enzyme system that catalyzes the conversion of alkylphosphonates to the corresponding alkane and inorganic phosphate. nih.govsmpdb.ca For methylphosphonate, this pathway results in the formation of methane (B114726). nih.govsmpdb.ca The process involves a series of reactions where the phosphonate is first activated and coupled to a ribose moiety before the C-P bond is cleaved via a radical-based mechanism. nih.govmdpi.com
Other enzymes involved in phosphonate biodegradation include:
Phosphonatases : These enzymes, such as phosphonoacetaldehyde (B103672) hydrolase, cleave the C-P bond in specific, activated phosphonates. msu.ru
Phosphonoacetate hydrolase : This enzyme specifically degrades phosphonoacetate into acetate (B1210297) and phosphate. msu.ru
These biocatalytic systems represent a highly efficient and specific means of phosphonate transformation, capable of breaking the stable C-P bond under mild, physiological conditions. mdpi.com
| Enzyme/Pathway | Function | Substrate Example | Reference |
|---|---|---|---|
| C-P Lyase Pathway | A multi-enzyme complex that cleaves the C-P bond in a wide range of alkylphosphonates. | Methylphosphonate | msu.runih.gov |
| Phosphonatase (Phosphonoacetaldehyde hydrolase) | Catalyzes the hydrolysis of the C-P bond in phosphonoacetaldehyde. | Phosphonoacetaldehyde | msu.runih.gov |
| Phosphonoacetate Hydrolase | Catalyzes the hydrolysis of phosphonoacetate. | Phosphonoacetate | msu.ru |
| PhnW (Aminotransferase) | Catalyzes the initial transamination of 2-aminoethylphosphonate (AEP) to phosphonoacetaldehyde. | 2-Aminoethylphosphonate (AEP) | nih.govnih.gov |
Characterization of Hydrolysis Metabolites
The hydrolysis of phosphonate esters is a significant degradation pathway that involves the cleavage of the P-O-C ester bond. In the case of this compound, hydrolysis is expected to yield two primary metabolites: methylphosphonic acid and octadecanol. This process typically occurs in two consecutive steps, particularly under acidic conditions. nih.govmdpi.com
The general mechanism for the acid-catalyzed hydrolysis of phosphonates involves a nucleophilic attack on the phosphorus atom of the P=O group. nih.gov In most instances, this leads to the cleavage of the P-O bond. nih.gov The rate of this hydrolysis can be influenced by factors such as pH and the steric and electronic properties of the ester groups. nih.govmdpi.com For instance, in acid catalysis, it has been observed that isopropyl esters hydrolyze faster than methyl esters. mdpi.com
The characterization of these metabolites would typically involve analytical techniques such as:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for monitoring the hydrolysis of phosphonates, as it can distinguish between the parent compound and its phosphonic acid metabolite. researchgate.net ¹H and ¹³C NMR would be used to confirm the structure of both methylphosphonic acid and octadecanol.
Mass Spectrometry (MS): Techniques like High-Resolution Mass Spectrometry (HRMS) are highly sensitive and accurate for identifying hydrolysis products in complex mixtures. researchgate.net This would be essential for confirming the molecular weights of the metabolites.
Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., MS) would be used to separate and quantify the parent compound and its degradation products. researchgate.net
The table below summarizes the hydrolysis products of a related phosphonate, dimethyl methylphosphonate (DMMP), which serves as a model for the hydrolysis of this compound.
| Reactant | Hydrolysis Products | Reaction Conditions |
| Dimethyl methylphosphonate (DMMP) | Methylphosphonic acid, Methanol | Hot-compressed water (200-300 °C) |
This data is based on studies of the surrogate compound DMMP. nih.govresearchgate.net
Photochemical and Other Advanced Oxidation Processes for Phosphonate Breakdown
Advanced Oxidation Processes (AOPs) are a class of procedures that generate highly reactive species, most notably the hydroxyl radical (•OH), to oxidize and degrade organic pollutants. mdpi.comresearchgate.net These methods, which include UV/H₂O₂, photocatalysis, and Fenton-based reactions, are effective for treating a wide range of refractory organic contaminants, including organophosphorus compounds. nih.govmdpi.com
The degradation of phosphonates through AOPs generally involves the attack of reactive oxygen species (ROS) on the molecule, leading to the cleavage of the carbon-phosphorus (C-P) bond. rsc.orgnih.gov The specific degradation pathways can include hydroxylation, hydrogen abstraction, and bond breaking. nih.gov
Studies on the photochemical degradation of methylphosphonic acid (MPn), a key and stable hydrolysis metabolite of many phosphonates, provide insight into the mechanisms of phosphonate breakdown. rsc.orgnih.govresearchgate.net The photolysis of MPn under UV irradiation is significantly influenced by pH and the presence of ROS. rsc.orgnih.gov Research indicates that the C-P bond is cleaved by hydroxyl radicals (•OH), leading to the formation of orthophosphate (PO₄³⁻). rsc.orgnih.gov The degradation kinetics of MPn have been shown to be more rapid under alkaline conditions. rsc.orgnih.gov
The proposed mechanism for the UV photolysis of MPn involves the initial absorption of energy, leading to an excited state. nih.gov This can then generate ROS such as singlet oxygen and superoxide (B77818) anion radicals from dissolved oxygen. nih.gov These radicals ultimately lead to the formation of hydroxyl radicals, which attack the MPn molecule, cleaving the C-P bond and producing methanol and phosphoric acid. nih.gov
The table below presents the photodegradation kinetics of methylphosphonic acid (MPn) under different conditions, illustrating the role of reactive species.
| Condition | pH | Photolysis Rate Constant (k) (h⁻¹) |
| MPn alone | 3 | 0.98 x 10⁻² |
| MPn alone | 8 | 1.77 x 10⁻² |
| MPn with isopropanol (B130326) (•OH scavenger) | 3 | 0.07 x 10⁻² |
| MPn with isopropanol (•OH scavenger) | 8 | 0.06 x 10⁻² |
| MPn with sodium azide (B81097) (¹O₂ scavenger) | 3 | 0.31 x 10⁻² |
| MPn with sodium azide (¹O₂ scavenger) | 8 | 0.60 x 10⁻² |
This data is derived from studies on the photodegradation of methylphosphonic acid. nih.gov
These findings suggest that AOPs, particularly those generating hydroxyl radicals, are a promising technology for the complete mineralization of this compound and its persistent hydrolysis products.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity of Phosphonates
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to phosphonates to analyze their molecular geometry, bonding, and chemical reactivity.
DFT calculations are employed to determine the optimized geometry and electronic properties of phosphonate (B1237965) molecules. For a compound like methyl octadecyl methylphosphonate (B1257008), analysis would focus on the key structural parameters of the methylphosphonate group. Structural and electronic properties for a series of phosphonate derivatives have been analyzed using DFT with the PBEPBE exchange-correlation functional and the 6-311++G** basis set. researchgate.net
Key aspects of the electronic structure that can be elucidated include:
Bond Lengths and Angles: DFT can predict the precise lengths of the P=O, P-O, and P-C bonds, as well as the bond angles around the central phosphorus atom. These parameters are fundamental to understanding the molecule's steric profile.
Frontier Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For phosphonates, these orbitals are often localized around the polar headgroup. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electrophilic (positive) and nucleophilic (negative) regions. In methyl octadecyl methylphosphonate, the phosphoryl oxygen (P=O) is expected to be a region of high negative potential, making it a likely site for electrophilic attack or hydrogen bonding. researchgate.net
Hirshfeld Charges: This method partitions the electron density among atoms to calculate partial atomic charges, offering a quantitative measure of the polarity of specific bonds, such as the highly polar P=O bond. researchgate.net
A conceptual DFT study of phosphonate dimers highlighted the importance of chemical descriptors like chemical potential, hardness, and the global electrophilicity index in understanding their interactions. nih.gov DFT calculations have also been used to investigate the electronic structure and structural parameters of phenyl phosphonic acid adsorbed on the metallic nodes of metal-organic frameworks (MOFs), demonstrating the method's utility in complex interfaces. vub.bevub.be
Table 1: Representative DFT-Calculated Structural Parameters for a Model Phosphonate
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | P=O | ~1.48 Å |
| Bond Length | P-O(methyl) | ~1.60 Å |
| Bond Length | P-C(methyl) | ~1.80 Å |
| Bond Angle | O=P-O | ~115° |
| Bond Angle | O=P-C | ~118° |
| Bond Angle | O-P-C | ~105° |
| Note: These values are illustrative for a generic methylphosphonate headgroup and would be specifically calculated for the full this compound structure. |
DFT is instrumental in mapping the potential energy surface of chemical reactions, allowing for the characterization of transition states and the elucidation of reaction mechanisms. For phosphonates, common reactions include hydrolysis of the ester group and reactions involving the P-C bond.
Associative vs. Dissociative Mechanisms: Phosphoryl transfer reactions can proceed through different pathways. DFT calculations, often combined with kinetic isotope effect (KIE) measurements, help distinguish between associative mechanisms, which involve a pentavalent phosphorane intermediate, and dissociative mechanisms. ufl.edunih.gov In an associative mechanism, two transition states can occur: one for the nucleophilic attack and another for the departure of the leaving group. ufl.edunih.gov
Activation Barriers: By calculating the energy of reactants, transition states, and products, DFT can determine the activation energy barrier for a given reaction step. This is crucial for predicting reaction rates. For instance, studies on the hydrolysis of phosphotriesterases have used DFT to reveal that the reaction proceeds through an early associative transition state. acs.orgnih.gov
Catalytic Mechanisms: DFT can model the role of catalysts in lowering activation barriers. A study on chiral phosphoric acid-catalyzed arylation of ketones demonstrated how the catalyst interacts with the substrate to facilitate the reaction. rsc.org In the context of this compound, DFT could model its hydrolysis catalyzed by an acid, base, or enzyme.
C-P Bond Cleavage: The mechanism of C-P bond cleavage is environmentally relevant for phosphonates. Combined experimental and DFT studies on methylphosphonic acid have shown that its photo-degradation involves cleavage of the C-P bond by hydroxyl radicals (•OH). nih.gov
Molecular Dynamics (MD) Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of intermolecular interactions and dynamic processes. nih.gov For an amphiphilic molecule like this compound, MD is ideal for studying its behavior at interfaces and its tendency to form ordered structures.
The interaction of phosphonates with various surfaces is critical for applications ranging from corrosion inhibition to surface functionalization. MD simulations can reveal the dynamics and thermodynamics of adsorption.
Adsorption Modes: Studies have shown that phosphonic acids can adsorb onto metal surfaces like aluminum and mineral surfaces like iron (hydr)oxides through different modes, including physisorption and chemisorption. nih.govresearchgate.net MD simulations can distinguish between these modes by analyzing the interaction energies and the specific binding configurations (e.g., monodentate, bidentate, or tridentate coordination of the phosphonate headgroup). researchgate.net
Influence of Environment: The adsorption process is sensitive to environmental conditions. MD simulations can incorporate variables such as solvent, pH, and the presence of other ions to model their effect on adsorption. For example, the adsorption of phosphate (B84403) on magnetite nanoparticles is influenced by pH and ionic strength. nih.gov For this compound, simulations could predict how its long, hydrophobic octadecyl tail influences its orientation and packing on a surface, a key factor in the formation of self-assembled monolayers (SAMs).
Free Energy of Adsorption: Advanced MD techniques like metadynamics can be used to calculate the free energy profile of a molecule as it approaches and adsorbs onto a surface. princeton.edu This provides a quantitative measure of the adsorption strength and helps identify the most stable adsorption sites. princeton.edu
The amphiphilic nature of this compound, with its hydrophilic phosphonate head and hydrophobic octadecyl tail, strongly suggests a tendency to self-assemble in solution or at interfaces.
Micelle Formation: In aqueous solutions, such amphiphiles are expected to form micelles above a certain concentration (the critical micelle concentration). MD simulations can model this process, showing how individual molecules aggregate to shield their hydrophobic tails from the water. rsc.org The simulations can predict the size, shape, and stability of the resulting micelles. rsc.org
Morphological Prediction: By simulating the aggregation of a large number of molecules, MD can help predict the larger-scale morphology of the resulting assemblies, such as whether they form spheres, cylinders, or planar bilayers. Studies on the self-assembly of oligopeptides have shown that MD can provide insights into the formation of nanostructures like nanotubes and planar sheets. nih.gov
Table 2: Illustrative Parameters for an MD Simulation of this compound Self-Assembly
| Parameter | Description | Example Value/Setting |
| System Size | Number of phosphonate and solvent molecules | 100 phosphonate, 10,000 water |
| Force Field | Defines potential energy of the system | OPLS-AA, CHARMM, or similar |
| Ensemble | Thermodynamic variables held constant | NPT (constant Number, Pressure, Temp.) |
| Temperature | Simulation temperature | 300 K |
| Pressure | Simulation pressure | 1 atm |
| Simulation Time | Duration of the simulation | 100 ns |
| Time Step | Integration time step | 2 fs |
| Note: These parameters are typical for simulating the self-assembly of amphiphiles in an aqueous environment. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Phosphonate Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or other properties. nih.gov For a class of compounds like phosphonates, QSAR can be used to predict properties like toxicity or inhibitory activity against a specific enzyme. researchgate.netnih.govnih.gov
A QSAR model is developed by first calculating a set of numerical descriptors for each molecule in a training set of compounds with known activities. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape, quantum-chemical descriptors). A mathematical model is then built to correlate these descriptors with the observed activity.
For a series of derivatives of this compound, a QSAR study would involve:
Synthesizing or computationally designing a set of analogues with variations in the alkyl chain length or substituents on the phosphonate group.
Measuring the desired activity (e.g., IC50 for enzyme inhibition, LD50 for toxicity).
Calculating a wide range of molecular descriptors for each analogue. Relevant descriptors for phosphonates often include electronic parameters (like HOMO/LUMO energies and chemical potential) and structural parameters (like molecular volume and number of hydrogen bond acceptors). researchgate.netnih.gov
Developing a regression model (e.g., multiple linear regression, partial least squares, or machine learning algorithms) to create a predictive equation. researchgate.netnih.gov
Validating the model using an external test set of compounds to ensure its predictive power. nih.govthieme-connect.com
For example, a QSAR model for the toxicity of phosphonates found that toxicity could be predicted based on the molecule's volume (V), the charge of the most electronegative atom (q), and the HOMO energy (E_HOMO). researchgate.net Another study on phosphonate-based enzyme inhibitors identified molecule topology and chemical potential as key descriptors. nih.gov
Table 3: Hypothetical QSAR Data for this compound Derivatives
| Derivative | LogP | Molecular Volume (ų) | E_HOMO (eV) | Predicted Activity (Log(1/C)) |
| C14 Analogue | 6.5 | 450 | -7.2 | 4.1 |
| C16 Analogue | 7.5 | 480 | -7.1 | 4.5 |
| This compound | 8.5 | 510 | -7.0 | 4.9 |
| C20 Analogue | 9.5 | 540 | -6.9 | 5.3 |
| Fluoro-analogue | 8.6 | 512 | -7.5 | 4.3 |
| Note: This table is illustrative. The descriptors and activity values are hypothetical to demonstrate the structure of a QSAR dataset. |
Environmental Fate and Transport Research
Environmental Degradation Pathways and Metabolite Identification
There is no specific information available on the degradation pathways or metabolites of methyl octadecyl methylphosphonate (B1257008).
Biodegradation in Aquatic and Terrestrial Environments
No studies were found that investigated the biodegradation of methyl octadecyl methylphosphonate in either aquatic or terrestrial environments.
General research on other phosphonates indicates that microorganisms can cleave the stable carbon-phosphorus (C-P) bond, particularly under phosphate-limiting conditions. nih.govnih.gov The primary mechanism for this is the C-P lyase pathway, which can lead to the formation of alkanes from alkylphosphonates. msu.ru For instance, the degradation of simpler alkylphosphonates like methylphosphonic and ethylphosphonic acids by bacteria such as E. coli has been observed to produce methane (B114726) and ethane, respectively. msu.ruresearchgate.net However, the biodegradability of long-chain alkylphosphonates like this compound, and what the specific metabolites would be, remains uninvestigated in the available literature.
Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis)
Specific data on the abiotic degradation of this compound, including its susceptibility to photolysis or hydrolysis, is not present in the searched scientific literature.
Studies on other phosphonates have shown that abiotic degradation can occur. For example, the photodegradation of iron (III)-complexes of some aminopolyphosphonates is rapid. researchgate.net Research on methylphosphonic acid has demonstrated that its photolysis can be influenced by pH and involves reactive oxygen species, leading to the cleavage of the C-P bond. nih.govrsc.org Additionally, the presence of metals can play a crucial role in the abiotic degradation of some phosphonates, such as glyphosate. nih.gov Without specific studies, it is unknown if this compound would behave similarly.
Environmental Monitoring and Persistence Studies of Phosphonate (B1237965) Compounds
There are no environmental monitoring studies in the available literature that report the presence or concentration of this compound in the environment. General monitoring studies for other phosphonates have been conducted, particularly in wastewater and rivers, but these have focused on more commonly used, water-soluble phosphonates. researchgate.netijset.innih.gov
The persistence of phosphonates in the environment is generally high due to the stability of the C-P bond. nih.govresearchgate.net However, factors like adsorption to soil and sediment, bioavailability, and susceptibility to specific microbial or abiotic degradation pathways determine the ultimate environmental fate of a particular phosphonate. researchgate.net Without specific studies on this compound, its environmental persistence remains unknown.
Conclusion and Future Research Perspectives
Synthesis and Characterization Challenges for Long-Chain Phosphonates
The synthesis of long-chain alkylphosphonates, such as methyl octadecyl methylphosphonate (B1257008), presents distinct challenges rooted in the reactivity and physical properties of the long alkyl chain. Standard synthetic routes for creating the crucial carbon-phosphorus (C-P) bond include the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide, and palladium-catalyzed cross-coupling reactions (e.g., Heck coupling) between vinyl or aryl halides and H-phosphonates. science.govorganic-chemistry.org However, the low reactivity of long-chain alkyl halides and the potential for side reactions can complicate these processes, often requiring microwave irradiation or specialized palladium catalysts to achieve reasonable yields. organic-chemistry.org Another approach involves the direct phosphonylation of alkyl halides. researchgate.net The synthesis of the target diester can also be conceptualized via the chlorination of dimethyl methylphosphonate to yield methylphosphonic dichloride, which can then be reacted with the corresponding long-chain alcohol. google.com
Characterization of these long-chain compounds is equally challenging. While techniques like Fourier-transform infrared spectroscopy (FTIR) can confirm the presence of P=O and P-O-C bonds, and elemental analysis can determine the degree of surface functionalization, solid-state ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy often yields complex data. mdpi.com Instead of sharp, easily interpretable peaks, the spectra for long-chain phosphonates bound to surfaces frequently show a series of broad, overlapping signals. mdpi.comacs.org These broad signals are attributed to the various binding modes (e.g., monodentate, bidentate, tridentate) and diverse chemical environments the phosphorus atom can occupy, especially when grafted onto a material's surface. mdpi.comnih.gov For instance, studies on dodecylphosphonic acid (DDPA) and octadecylphosphonic acid (ODPA) on titania surfaces revealed multiple signals in the δ = 10–30 ppm range, complicating precise structural elucidation. mdpi.com Thermal analysis, such as thermogravimetric analysis (TGA), is useful for determining the decomposition temperature and the amount of phosphonate (B1237965) grafted onto a substrate, but it provides limited information about the specific binding chemistry. mdpi.com
Emerging Applications and Design Principles for Functional Materials
The unique molecular structure of methyl octadecyl methylphosphonate, combining a polar phosphonate headgroup with a long, nonpolar octadecyl tail, makes it a prime candidate for the design of advanced functional materials. The phosphonate group has a strong affinity for a wide range of metal and metal oxide surfaces, enabling the formation of robust, self-assembled monolayers. rsc.org This surface modification capability is a key design principle for creating materials with tailored properties, such as inhibiting bacterial adhesion on medical implants or acting as coupling agents. mdpi.comrsc.org
A significant area of emerging applications is in the construction of metal phosphonate frameworks (MPFs), which are a class of hybrid organic-inorganic materials. acs.orgresearchgate.net These materials are synthesized by combining organophosphonic acids with metal ions, resulting in structures with tunable porosity and high thermal and chemical stability. acs.orgkaust.edu.sa The long alkyl chain of octadecyl-containing phosphonates can act as a pillar or template within these frameworks, creating specific pore sizes and hydrophobic environments. kaust.edu.sa These designed pores are valuable for applications in selective gas adsorption and separation, such as capturing CO₂. acs.org Furthermore, the inherent stability and proton conductivity of some metal phosphonates make them promising candidates for applications in energy conversion and storage, including as proton conductors in fuel cells, even at elevated temperatures. acs.orgresearchgate.net The design principles for these materials focus on controlling the geometry of the building blocks and the reactivity of the metal precursors to generate frameworks with desired functionalities for catalysis, separation, and energy applications. kaust.edu.sa
Advanced Computational Approaches for Predictive Modeling
Advanced computational methods are becoming indispensable for understanding and predicting the behavior of phosphonates, thereby accelerating the design of new functional materials. Density Functional Theory (DFT) is a powerful tool used to analyze the structural and electronic properties of phosphonate derivatives. nih.gov DFT calculations can elucidate quantum chemical descriptors such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), Hirshfeld charges, and molecular electrostatic potential. nih.gov This information provides deep insights into the molecule's reactivity, stability, and potential interaction mechanisms. For example, theoretical studies on model phosphorane compounds (PH₄X) have been used to understand geometries, electron densities, and the factors governing their stability and reactivity, which are fundamental to phosphonate chemistry. acs.org
Quantitative Structure-Property Relationship (QSPR) models offer another layer of predictive capability. nih.gov By establishing a mathematical relationship between a molecule's computed descriptors and its experimentally observed properties, QSPR models can predict the behavior of new, unsynthesized compounds. A model has been developed to predict the toxicity of phosphonates based on descriptors like molecular volume and the charge of the most electronegative atom, demonstrating the potential to screen compounds for specific biological activities or hazards computationally. nih.gov For a molecule like this compound, these computational approaches can predict its self-assembly behavior on different surfaces, its interaction energies within a metal-phosphonate framework, and its potential electronic properties, guiding experimental efforts toward the most promising applications.
Cross-Disciplinary Research Opportunities in Phosphonate Chemistry and Materials Science
The versatile chemistry of phosphonates provides a fertile ground for cross-disciplinary research, bridging the gap between fundamental organic chemistry, materials science, and biotechnology. acs.orgfrontiersin.org The ability to synthesize phosphonates with diverse functional groups (R-PO₃H₂) allows for the creation of a vast library of molecular building blocks. science.govacs.org This synthetic versatility, a core strength of chemistry, enables materials scientists to construct novel hybrid materials with precisely engineered properties. kaust.edu.sa
One major opportunity lies in the development of "smart" surfaces and interfaces. By grafting long-chain phosphonates onto metal or metal oxide nanoparticles, researchers can control their dispersion in polymer matrices, create hydrophobic or oleophobic coatings, and design platforms for the oriented immobilization of biological probes for use in biosensors and microarrays. mdpi.comrsc.org Another promising frontier is in energy materials. The collaboration between chemists synthesizing novel phosphonate ligands and materials scientists fabricating and testing devices can lead to breakthroughs in proton-conducting membranes for fuel cells, electrodes for batteries, and materials for supercapacitors. acs.orgkaust.edu.sa
Furthermore, the intersection with biology and medicine offers significant potential. Phosphonates are known for their bioactive properties, and incorporating them into materials can yield implants that promote cell interaction or serve as localized drug delivery systems. rsc.orgfrontiersin.org The discovery of phosphonic acid natural products and their biosynthetic pathways opens up new avenues for bio-inspired materials design and antibiotic development, requiring close collaboration between chemists, biologists, and materials engineers. acs.orgnih.gov This synergy, where chemical synthesis provides the tools and materials science provides the application context, is essential for translating the unique properties of phosphonates into next-generation technologies.
Q & A
Q. What interdisciplinary approaches validate the role of this compound in microbial phosphorus cycling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
